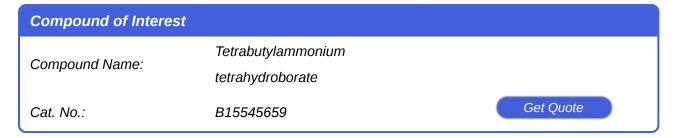


An In-depth Technical Guide to Tetrabutylammonium Borohydride (CAS 33725-74-5)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabutylammonium borohydride, identified by CAS number 33725-74-5, is a quaternary ammonium borohydride that serves as a versatile and selective reducing agent in organic synthesis.[1][2] Its unique structure, featuring a bulky tetrabutylammonium cation and a borohydride anion, imparts advantageous solubility in a wide range of organic solvents, setting it apart from more common inorganic borohydrides like sodium borohydride.[2] This property allows for reactions to be carried out in non-polar and moderately polar media, offering greater control and efficiency in various chemical transformations.[3] This guide provides a comprehensive overview of the properties, hazards, and key applications of tetrabutylammonium borohydride, with a focus on experimental protocols and reaction workflows relevant to research and development.

Physicochemical Properties

Tetrabutylammonium borohydride is a white to off-white crystalline solid.[1][4] It is stable under anhydrous conditions and can be stored for extended periods without significant loss of activity. [1] Key physical and chemical properties are summarized in the table below.



Property	Value	Reference
CAS Number	33725-74-5	[1][2][4][5][6]
Molecular Formula	C16H40BN	[2][4]
Molecular Weight	257.31 g/mol	[2][5][6]
Appearance	White to off-white crystalline powder	[1][4]
Melting Point	124-128 °C	[1][4][5]
Solubility	Soluble in dichloromethane and THF	[2]
Synonyms	Tetra-n-butylammonium tetrahydridoborate	[5][7]

Hazards and Safety Information

Tetrabutylammonium borohydride presents several significant hazards that require careful handling in a laboratory setting. It is classified as a substance that, in contact with water, releases flammable gases.[7][8] It is also corrosive and can cause severe skin burns and eye damage.[7][8]



Hazard Statement	GHS Classification	Precautionary Measures
H261: In contact with water releases flammable gases	Water-reactive, Category 2	P223: Keep away from any possible contact with water, because of violent reaction and possible flash fire. P231+P232: Handle under inert gas. Protect from moisture.
H314: Causes severe skin burns and eye damage	Skin Corrosion, Category 1B	P260: Do not breathe dust/fume/gas/mist/vapors/spr ay. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

First Aid Measures:

- Inhalation: Remove to fresh air. Seek immediate medical attention.[7][8]
- Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water. Seek immediate medical attention.[7][8]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][8]
- Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[7]

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as acids and strong oxidizing agents.[9] The container should be kept tightly closed and stored under an inert atmosphere.[9]



Experimental Protocols Synthesis and Purification of Tetrabutylammonium Borohydride

Tetrabutylammonium borohydride can be synthesized via a metathesis reaction between a tetrabutylammonium salt, such as the bromide or chloride, and sodium borohydride.[1][2]

Experimental Protocol:

- Dissolve tetrabutylammonium bromide and a molar equivalent of sodium borohydride in a suitable solvent like ether or isopropyl alcohol.[2]
- Stir the mixture at room temperature for a specified period to allow for the ion exchange to occur.
- The resulting precipitate of sodium bromide can be removed by filtration.
- The filtrate, containing the dissolved tetrabutylammonium borohydride, is then concentrated under reduced pressure.
- For purification, the crude product can be recrystallized from a solvent such as ethyl acetate.
 [1]
- The purified crystals should be carefully dried under vacuum at 50-60°C to remove any residual solvent.[1]



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Synthesis and Purification Workflow



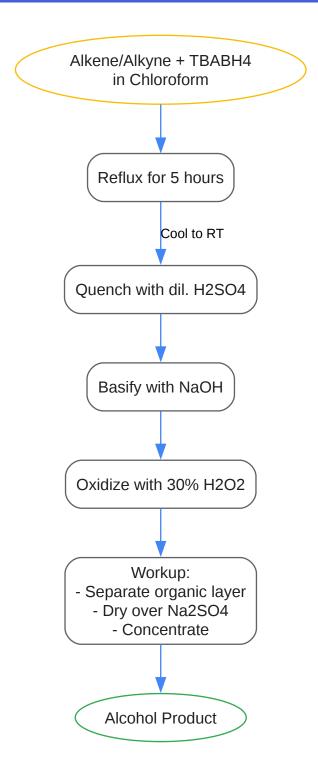
Hydroboration of Alkenes and Alkynes

Tetrabutylammonium borohydride can be used for the hydroboration of unsaturated systems in chloroform, offering a convenient alternative to other borane reagents.

Experimental Protocol:

- To a solution of tetrabutylammonium borohydride (2.5 mmol) in chloroform, add the alkene or alkyne substrate (5 mmol).
- · Reflux the mixture for 5 hours.
- After cooling, quench the excess hydride by the careful addition of dilute sulfuric acid.
- Make the reaction mixture alkaline by adding sodium hydroxide solution.
- Oxidize the organoborane intermediate by adding 30% hydrogen peroxide at room temperature.
- Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the alcohol product.





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Hydroboration Experimental Workflow

Selective Reduction of Carbonyl Compounds





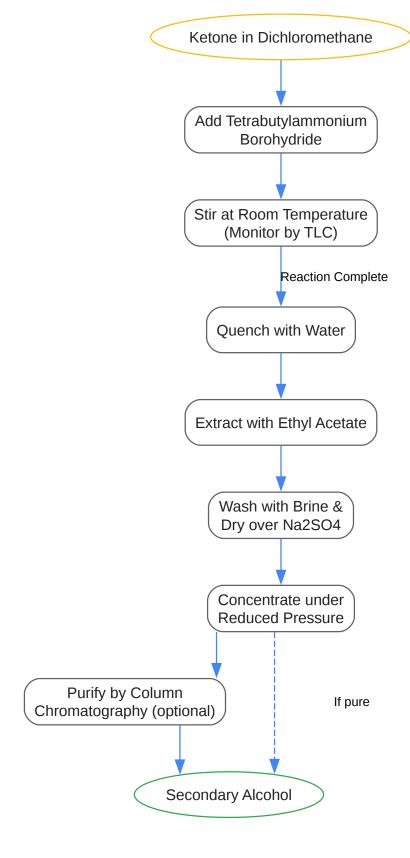


Tetrabutylammonium borohydride is a selective reducing agent for aldehydes and ketones.[1] The following is a general protocol for the reduction of a ketone to a secondary alcohol.

Experimental Protocol:

- Dissolve the ketone substrate in a suitable organic solvent such as dichloromethane in a round-bottom flask.
- Add a stoichiometric amount of tetrabutylammonium borohydride to the solution.
- Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
- Upon completion, carefully add water to quench the excess reagent.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- If necessary, purify the product by column chromatography.





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Ketone Reduction Workflow



Mechanism of Action and Applications

The reducing power of tetrabutylammonium borohydride stems from the hydride ion (H⁻) provided by the borohydride anion (BH₄⁻).[2] In the reduction of a carbonyl compound, the hydride ion acts as a nucleophile, attacking the electrophilic carbonyl carbon. This leads to the formation of a new carbon-hydrogen bond and an alkoxide intermediate, which is subsequently protonated during the workup to yield the corresponding alcohol.[2]



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Mechanism of Carbonyl Reduction

Beyond the reduction of simple carbonyls, tetrabutylammonium borohydride has found application in a variety of synthetic transformations:

- Selective Reductions: It can selectively reduce esters to alcohols.[2]
- Polymer Synthesis: It can be used as a catalyst or initiator in polymerization reactions.
- Nanoparticle Synthesis: It acts as a reducing and capping agent in the synthesis of metal nanoparticles, allowing for control over their size and morphology.
- Analytical Chemistry: In techniques like high-performance liquid chromatography (HPLC), it can be employed as an ion-pairing agent.

Conclusion

Tetrabutylammonium borohydride is a valuable reagent for researchers and synthetic chemists, offering distinct advantages in terms of solubility and selectivity. Its utility in a range of reductive transformations, from simple carbonyl reductions to more complex applications in materials science, underscores its importance in modern organic synthesis. Proper understanding of its properties and adherence to strict safety protocols are paramount for its effective and safe utilization in the laboratory.



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